Fumarranol

Description

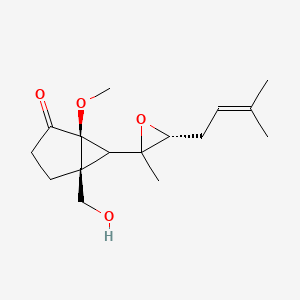

Fumarranol is a synthetic methionine aminopeptidase 2 (MetAP2) inhibitor developed as a derivative of the natural antibiotic fumagillin. It was designed to address the neurotoxicity limitations of its parent compound while retaining potent anti-malarial activity . MetAP2 is a critical enzyme for protein synthesis in eukaryotic cells, and its inhibition disrupts parasitic growth by preventing post-translational modifications essential for survival . This compound specifically targets Plasmodium falciparum MetAP2 (PfMetAP2), a homolog of human MetAP2, and demonstrates high binding affinity to the parasite enzyme . Preclinical studies indicate its efficacy in reducing malaria parasite load in murine models, with lower toxicity compared to fumagillin . Characterization of this compound adheres to IUPAC nomenclature and analytical standards, with structural validation via NMR spectroscopy, mass spectrometry, and elemental analysis .

Properties

Molecular Formula |

C16H24O4 |

|---|---|

Molecular Weight |

280.36 g/mol |

IUPAC Name |

(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C16H24O4/c1-10(2)5-6-12-14(3,20-12)13-15(9-17)8-7-11(18)16(13,15)19-4/h5,12-13,17H,6-9H2,1-4H3/t12-,13?,14+,15-,16+/m1/s1 |

InChI Key |

CANZHCRPLGNWCR-LMINUHAASA-N |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)C2[C@]3([C@@]2(C(=O)CC3)OC)CO)C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C3(C2(C(=O)CC3)OC)CO)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Fumagillin: Structural and Functional Analog

Fumagillin, a naturally occurring antibiotic, was the first MetAP2 inhibitor identified. Both Fumarranol and fumagillin share a core epoxyquinone structure critical for covalent binding to MetAP2’s catalytic site . However, this compound incorporates chemical modifications to reduce off-target effects. While fumagillin exhibits irreversible binding to human MetAP2, causing neurotoxicity, this compound shows reversible interaction, mitigating adverse effects .

Efficacy Comparison in Preclinical Models

In vitro studies demonstrate that both compounds inhibit Plasmodium falciparum growth at nanomolar concentrations. This compound achieved 90% parasite suppression in cultured erythrocytes, comparable to fumagillin . In murine malaria models, a 4-day this compound regimen reduced parasitemia by 99%, matching fumagillin’s efficacy.

Toxicity and Selectivity Profiles

Fumagillin’s neurotoxicity arises from its irreversible inhibition of human MetAP2, leading to neuronal apoptosis. Selectivity assays reveal this compound’s 10-fold higher affinity for PfMetAP2 over human MetAP2, whereas fumagillin exhibits equal binding to both isoforms .

Research Findings and Future Perspectives

This compound represents a significant advancement in anti-malarial drug development, combining fumagillin’s efficacy with improved safety. Key findings include:

- Mechanistic Validation: this compound’s reversible binding to PfMetAP2 was confirmed via crystallography and enzymatic assays .

- Toxicity Mitigation: No neurotoxicity was observed in murine models at doses effective against malaria .

- Resistance Avoidance: Unlike Smoothened inhibitors (e.g., NanoHHI), this compound targets a conserved enzyme, reducing resistance risk .

Future research should explore structural analogs to enhance PfMetAP2 specificity and evaluate pharmacokinetic properties in primates. Combinatorial therapies with artemisinin derivatives may further optimize outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.